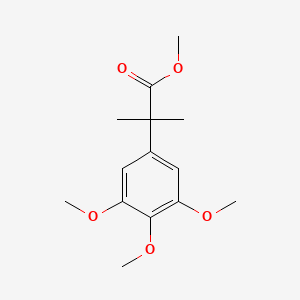

Methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate

Description

Methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate is an ester derivative featuring a branched propanoate backbone substituted with a 3,4,5-trimethoxyphenyl group. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in medicinal chemistry, known for enhancing bioactivity through improved lipophilicity and membrane permeability.

Properties

Molecular Formula |

C14H20O5 |

|---|---|

Molecular Weight |

268.30 g/mol |

IUPAC Name |

methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate |

InChI |

InChI=1S/C14H20O5/c1-14(2,13(15)19-6)9-7-10(16-3)12(18-5)11(8-9)17-4/h7-8H,1-6H3 |

InChI Key |

NVQDPXFVPPWAQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Reaction Mechanisms

2.1 Esterification

The acid-catalyzed esterification follows a classical acid-catalyzed nucleophilic acyl substitution mechanism :

-

Protonation of the carbonyl oxygen activates the carbonyl group.

-

Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Water is eliminated, regenerating the catalyst (H₂SO₄).

2.2 Alkylation

Alkylation involves deprotonation of the acid to form an enolate intermediate, which then reacts with methyl iodide:

-

Strong base (e.g., n-BuLi) deprotonates the alpha-position of the acid.

-

The enolate attacks methyl iodide, forming the alkylated product.

Chemical Reactivity

The compound undergoes reactions typical of esters and aromatic systems:

-

Hydrolysis : Converts the ester to the carboxylic acid under basic or acidic conditions.

-

Alkylation : Further alkylation is possible if additional reactive sites are present.

-

Aromatic Substitution : The trimethoxyphenyl group may participate in electrophilic substitution reactions, though steric hindrance from methoxy groups limits reactivity.

Analytical Techniques

Characterization of the compound and reaction products typically involves:

-

¹H NMR : Confirms ester and aromatic proton environments.

-

IR Spectroscopy : Identifies carbonyl (ester) and aromatic C=O stretches.

-

Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Comparison with Structurally Similar Compounds

Reaction Limitations and Challenges

-

Steric Hindrance : The bulky 3,4,5-trimethoxyphenyl group may hinder further substitution reactions.

-

Sensitivity to Heat : Esters are generally stable, but prolonged reflux during synthesis could lead to decomposition.

-

Purification : Chromatographic techniques (e.g., flash column chromatography) are often necessary to isolate pure products .

Scientific Research Applications

Methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate

- Structure: Bromine atoms at positions 2 and 3 of the propanoate chain (C13H16Br2O5) .

- Key Differences : The bromine substituents increase molecular weight (412.075 g/mol) and reactivity, likely enhancing electrophilic properties for use in cross-coupling reactions or as a synthetic intermediate.

- Applications: Potential utility in pharmaceuticals or agrochemicals due to halogenated intermediates’ versatility in further derivatization.

rac-Methyl-2-acetamido-3-(3,4,5-trimethoxyphenyl)propanoate (43)

- Structure: Acetamido group at position 2 (C14H19NO6) .

- Enantiomeric resolution ((S)- and (R)-forms) highlights stereochemical influences on bioactivity, such as enzyme-substrate interactions.

- Synthesis : Catalytic hydrogenation of acrylate precursors yields racemic mixtures, followed by enzymatic resolution for chiral separation.

N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-2-(3,4,5-trimethoxyphenyl)acetamide (5x)

- Structure : Indole-linked acetamide (C23H26N2O4) .

- Key Differences : The indole moiety enhances aromatic stacking interactions, while the acetamide group facilitates target engagement (e.g., kinase inhibition).

- Bioactivity : High purity (>97%) and molecular weight (383 [M+H]+) suggest optimization for pharmacokinetic stability.

Chalcone Derivative (CHO27)

- Structure : (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one .

- Key Differences : The α,β-unsaturated ketone (chalcone) system enables Michael addition reactivity, contributing to anticancer activity via p53-mediated apoptosis.

- Bioactivity: Low nanomolar cytotoxicity against prostate cancer cells, with in vivo tumor suppression via p21 induction.

Herbicidal Compounds with 3,4,5-Trimethoxyphenyl Groups

Dimethyl 2-Methyl-2-(2-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)malonate (12)

- Structure : Imidazopyridine core with malonate esters (C23H26ClN2O7) .

- Regioselective C–H alkylation using donor-acceptor cyclopropanes demonstrates synthetic versatility.

Methyl 4-(((R)-2-((R)-5-oxo-2-... (Trap2)

Biological Activity

Methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a detailed overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a propanoate backbone with a trimethoxyphenyl group. The synthesis of this compound typically involves the reaction of appropriate starting materials through esterification processes. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. For example:

- Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer)

- IC50 Values : The compound exhibited IC50 values in the low micromolar range (approximately 0.69 μM for HeLa cells), indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

The mechanism by which this compound exerts its effects appears to involve the inhibition of histone deacetylases (HDACs). This inhibition leads to changes in gene expression that promote cell cycle arrest and apoptosis in cancer cells .

Research Findings and Case Studies

Several studies have explored the biological activities and mechanisms of action of related compounds. While specific data on this compound may be limited, insights can be drawn from related compounds with similar structures:

Case Study: HDAC Inhibition

In a study focusing on the structure-activity relationship (SAR) of methyl esters related to this compound, it was found that modifications to the aromatic ring significantly influenced HDAC inhibitory activity. Compounds with electron-donating groups exhibited enhanced potency against various cancer cell lines .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize Methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate, and how are intermediates validated?

Answer:

A key approach involves Michael addition or esterification reactions using 3,4,5-trimethoxyphenyl precursors. For example, analogous compounds like Methyl 2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enoate are synthesized via base-catalyzed condensation, followed by esterification under acidic conditions . Intermediates are characterized using IR spectroscopy (to confirm functional groups like ester C=O stretches at ~1740 cm⁻¹) and NMR (to verify substituent positions on the aromatic ring and methyl groups). High-Resolution Mass Spectrometry (HRMS) is critical for confirming molecular formulae .

Basic: Which spectroscopic techniques are essential for structural elucidation of this compound?

Answer:

- ¹H/¹³C NMR : Assigns methoxy (-OCH₃) signals (δ ~3.7–3.9 ppm for ¹H; δ ~55–60 ppm for ¹³C) and confirms the ester group (δ ~3.6 ppm for methyl ester protons; δ ~170 ppm for carbonyl carbon) .

- IR Spectroscopy : Identifies ester C=O (~1740 cm⁻¹) and aromatic C-H stretching (~3000–3100 cm⁻¹) .

- X-ray Crystallography : Resolves steric effects of the 2-methyl group and spatial arrangement of the trimethoxyphenyl moiety using programs like SHELXL .

Advanced: How can researchers address contradictions in bioactivity data between synthetic batches?

Answer:

Contradictions often arise from purity variations or reaction byproducts . Mitigation strategies include:

- HPLC-PDA/MS Purity Analysis : Quantifies impurities (e.g., unreacted 3,4,5-trimethoxyphenyl precursors) .

- Reproducibility Checks : Standardizing reaction conditions (temperature, solvent, catalyst load) as seen in analogous syntheses .

- Bioassay Replicates : Testing multiple batches under controlled conditions to isolate compound-specific effects.

Advanced: What computational tools predict the reactivity of the trimethoxyphenyl group in ester derivatives?

Answer:

- Density Functional Theory (DFT) : Models electron density distribution to predict sites for electrophilic substitution (e.g., para to methoxy groups) .

- Molecular Dynamics Simulations : Assess steric hindrance from the 2-methyl group on reaction pathways .

- Docking Studies : Evaluates interactions with biological targets (e.g., enzymes), leveraging the trimethoxyphenyl group’s hydrophobicity .

Basic: What purification methods are recommended post-synthesis?

Answer:

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates esters from polar byproducts .

- Recrystallization : Uses solvents like methanol/water to isolate high-purity crystals, verified via melting point analysis (e.g., mp 118–120°C for related acids) .

Advanced: How does steric hindrance from the 2-methyl group influence reactivity?

Answer:

The 2-methyl group reduces nucleophilic attack at the β-carbon of the ester. Kinetic studies (e.g., hydrolysis rates under basic conditions) and X-ray data (bond angles/rotational barriers) quantify steric effects. Analogous nitro derivatives show delayed reactivity due to steric shielding .

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

Answer:

Challenges include low solubility and polymorphism . Solutions:

- Co-crystallization : Adds small molecules (e.g., acetic acid) to improve lattice formation .

- Temperature Gradients : Slow cooling from DMSO/ethanol mixtures promotes single-crystal growth.

- SHELXL Refinement : Resolves disorder in methoxy groups using high-resolution data (R-factor < 0.05) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Gloves and goggles to prevent skin/eye contact (esters can hydrolyze to irritant acids) .

- Ventilation : Use fume hoods due to potential volatile byproducts (e.g., methanol during ester hydrolysis) .

- Waste Disposal : Neutralize acidic hydrolysates before disposal .

Advanced: How can isotopic labeling (e.g., ¹³C) elucidate reaction mechanisms?

Answer:

- ¹³C-Labeled Methyl Groups : Track ester hydrolysis pathways via NMR (e.g., ¹³C enrichment at C=O) .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .

Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.